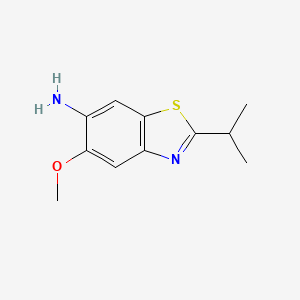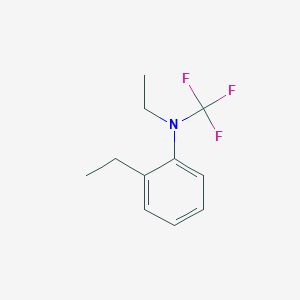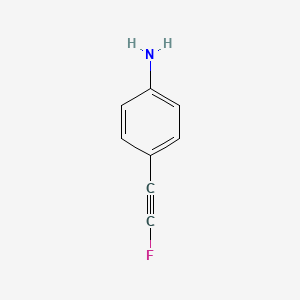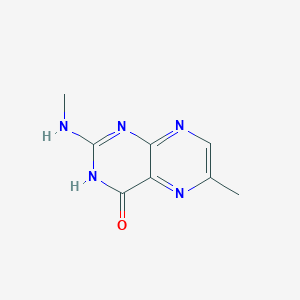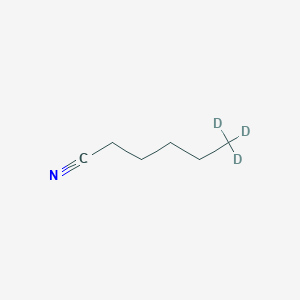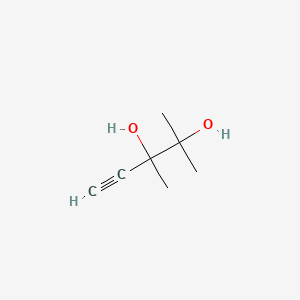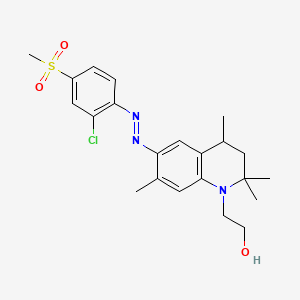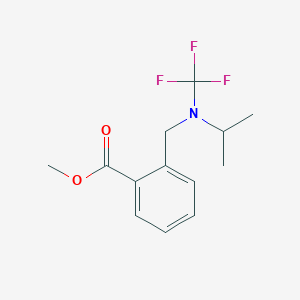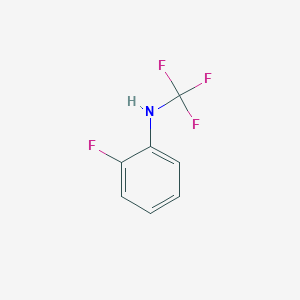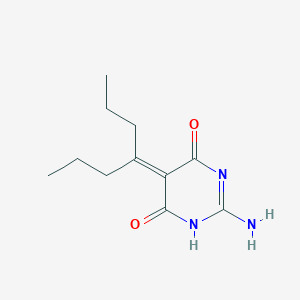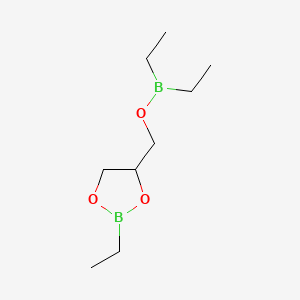
(2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate is an organoboron compound with the molecular formula C₉H₂₀B₂O₃. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate typically involves the reaction of boronic acids or boronates with diethylborinic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the boron-oxygen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The product is typically purified by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing groups to borohydrides.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds. This compound’s stability and reactivity make it a valuable tool for synthesizing complex organic molecules.
Biology and Medicine
In biological and medical research, boron-containing compounds are investigated for their potential use in boron neutron capture therapy (BNCT), a type of cancer treatment. The unique properties of boron allow for targeted delivery of therapeutic agents to cancer cells, minimizing damage to healthy tissues.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with various elements makes it a versatile building block for creating new materials with desirable properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate involves the interaction of the boron atom with nucleophiles or electrophiles. The boron atom’s empty p-orbital allows it to act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, including the formation of carbon-boron bonds in Suzuki-Miyaura coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate)
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique reactivity and stability. The presence of both diethylborinate and dioxaborolane groups allows for diverse chemical transformations, making it a versatile reagent in various applications.
Properties
CAS No. |
58163-56-7 |
|---|---|
Molecular Formula |
C9H20B2O3 |
Molecular Weight |
197.9 g/mol |
IUPAC Name |
diethyl-[(2-ethyl-1,3,2-dioxaborolan-4-yl)methoxy]borane |
InChI |
InChI=1S/C9H20B2O3/c1-4-10(5-2)12-7-9-8-13-11(6-3)14-9/h9H,4-8H2,1-3H3 |
InChI Key |
BJKWUUGQERJMCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)COB(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

